1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine
Overview
Description
1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a phenyl derivative (2-bromo-5-nitrobenzyl chloride). The reaction is usually carried out in the presence of an acid catalyst under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to achieve consistent results. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI), acetone.
Coupling Reactions: Boronic acids, palladium catalysts, base (e.g., potassium carbonate), solvent (e.g., toluene).
Major Products Formed
Reduction: 1-[(2-Amino-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine.
Substitution: 1-[(2-Iodo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine.
Coupling: Biaryl derivatives with various substituents.
Scientific Research Applications
1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The piperazine ring provides a scaffold that can be modified to enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine can be compared with other piperazine derivatives, such as:
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-[(2-Bromo-5-nitrophenyl)methyl]-4-(methyl)piperazine: Similar structure but with a methyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-11(2)17-7-5-16(6-8-17)10-12-9-13(18(19)20)3-4-14(12)15/h3-4,9,11H,5-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGRBMXVJGSMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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